molecular formula C17H18N2O4S2 B2690594 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097859-61-3

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2690594
CAS No.: 2097859-61-3
M. Wt: 378.46
InChI Key: XYJFGOXVDCXGED-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonamide group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS No. 2097859-61-3) is a synthetic organic compound characterized by a complex structure that includes a thiophene ring, an oxazole ring, and a sulfonamide group. Its molecular formula is C₁₇H₁₈N₂O₄S₂, with a molecular weight of 378.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing oxazole and sulfonamide functionalities often exhibit significant antimicrobial properties. For instance, similar derivatives have shown strong bactericidal effects against various bacterial strains, including Staphylococcus spp. . The presence of the thiophene moiety in this compound may enhance its lipophilicity and thus its ability to penetrate bacterial membranes effectively.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on related oxazole derivatives suggest that while some compounds exhibit cytotoxic effects on cancer cell lines (e.g., MCF-7), others maintain low toxicity towards normal cell lines such as L929 . The specific cytotoxic profile of this compound remains to be fully elucidated but is expected to follow similar trends based on structural analogs.

The mechanism of action for this compound likely involves interaction with specific biological targets:

Molecular Targets:

  • Enzymes: It may inhibit enzymes involved in critical metabolic pathways.
  • Receptors: The compound could modulate receptor activity linked to inflammation or cancer progression.

Signaling Pathways:
The compound might influence pathways related to apoptosis and cell proliferation, potentially making it a candidate for further drug development.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC₅₀ Value (µM)Reference
Compound AAntimicrobialStaphylococcus spp.10
Compound BCytotoxicityMCF-70.65
Compound CCytotoxicityL929>100

Recent Research Insights

Recent studies have focused on the synthesis and evaluation of novel oxazole derivatives. These investigations reveal that modifications in the chemical structure can significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance anticancer properties while maintaining low toxicity to non-cancerous cells .

Future Directions in Research

Further exploration into the structure-activity relationship (SAR) of this compound is warranted. This includes:

  • Optimizing Synthesis: Developing more efficient synthetic routes to enhance yield and purity.
  • In Vitro and In Vivo Studies: Conducting comprehensive biological assays to fully understand the pharmacological profile.
  • Molecular Docking Studies: Utilizing computational methods to predict binding affinities with target proteins.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-11-17(12(2)23-19-11)25(21,22)18-9-16(20)14-5-3-13(4-6-14)15-7-8-24-10-15/h3-8,10,16,18,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJFGOXVDCXGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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